4-Bromo-5-chlorobenzene-1,2-diamine
Description
Contextualizing Halogenated ortho-Phenylenediamines in Contemporary Organic Synthesis
Halogenated ortho-phenylenediamines are a class of aromatic compounds characterized by a benzene (B151609) ring substituted with two adjacent amino (-NH2) groups and at least one halogen atom (fluorine, chlorine, bromine, or iodine). These molecules are of significant interest in modern organic synthesis due to their versatile reactivity. The amino groups can act as nucleophiles, while the halogen atoms provide sites for various cross-coupling reactions, allowing for the construction of complex molecular architectures. nih.gov
The presence of halogens also influences the electronic properties of the aromatic ring, which can affect the reactivity and properties of the resulting products. masterorganicchemistry.com Ortho-phenylenediamines, in general, are crucial precursors for the synthesis of a wide range of heterocyclic compounds, including benzimidazoles, quinoxalines, and 1,5-benzodiazepines, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.govactylis.com The introduction of halogens onto this core structure expands the synthetic possibilities, enabling the creation of derivatives with tailored biological activities and material properties. nih.gov
Significance of 4-Bromo-5-chlorobenzene-1,2-diamine as a Strategic Synthetic Intermediate
This compound is a particularly valuable synthetic intermediate due to its unique substitution pattern. The presence of two different halogen atoms, bromine and chlorine, at specific positions on the phenylenediamine ring allows for selective and sequential chemical transformations. This differential reactivity is a key advantage in multi-step syntheses, providing chemists with precise control over the assembly of complex target molecules.
The primary utility of this compound lies in its role as a precursor to a variety of heterocyclic systems. The adjacent amino groups can readily condense with carboxylic acids, aldehydes, or ketones to form fused ring systems. For instance, reaction with a carboxylic acid or its derivative will yield a 5-bromo-6-chloro-substituted benzimidazole (B57391). The bromine and chlorine atoms on this resulting benzimidazole core can then be further functionalized, for example, through Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions, to introduce a wide range of substituents. This modular approach is highly efficient for building libraries of compounds for drug discovery and materials science research. chemicalbook.commyskinrecipes.com
Scope and Research Objectives within Chemical Science
The principal research objective concerning this compound is to exploit its unique reactivity to synthesize novel and functional molecules. Key areas of investigation include:
Pharmaceutical Chemistry: The development of new biologically active compounds. The benzimidazole scaffold, readily accessible from this diamine, is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Researchers aim to create new derivatives with potential applications as anti-inflammatory, antimicrobial, or anticancer agents. nih.govrsc.org
Materials Science: The synthesis of novel organic materials with specific electronic or photophysical properties. The ability to introduce various functional groups onto the halogenated backbone allows for the tuning of properties like fluorescence, conductivity, and thermal stability. mdpi.com These materials could find applications in organic light-emitting diodes (OLEDs), sensors, or as components in high-performance polymers. chemicalbook.commdpi.com
Agrochemicals: The creation of new pesticides and herbicides. The structural motifs derived from ortho-phenylenediamines are also found in various agrochemicals. chemicalbook.com Research in this area focuses on developing more effective and environmentally benign crop protection agents.
The strategic importance of this compound lies in its ability to serve as a versatile and precisely functionalized platform for the construction of diverse and complex chemical entities.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75293-95-7 | echemi.com, biosynth.com |
| Molecular Formula | C₆H₆BrClN₂ | echemi.com, biosynth.com |
| Molecular Weight | 221.48 g/mol | nih.gov, biosynth.com |
| Exact Mass | 219.94029 Da | nih.gov, echemi.com |
| Appearance | Solid | chemicalbook.com |
| Storage | Room temperature | myskinrecipes.com |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-chlorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJCMWQIEHOUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75293-95-7 | |
| Record name | 4-bromo-5-chlorobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Regioselective Control in the Preparation of 4 Bromo 5 Chlorobenzene 1,2 Diamine
Retrosynthetic Analysis for Substituted Benzene-1,2-diamines
Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-bromo-5-chlorobenzene-1,2-diamine, the primary disconnections involve the two amino groups and the halogen substituents.
The most logical and common retrosynthetic step for aromatic amines is the reduction of a corresponding nitro group. Therefore, the diamine functionality can be traced back to a dinitro precursor, specifically 4-bromo-5-chloro-1,2-dinitrobenzene . This transformation is a standard functional group interconversion (FGI).
Further disconnection of the dinitroaromatic intermediate involves the sequential introduction of the nitro and halogen substituents onto a benzene (B151609) ring. The order of these steps is critical and is dictated by the directing effects of the substituents already present on the ring. Key precursors in this retrosynthetic pathway could include:
1-Bromo-2-chloro-4,5-dinitrobenzene
4-Bromo-5-chloro-1,2-dinitrobenzene
1,2-Dichloro-4,5-dinitrobenzene
3,4-Dichloronitrobenzene
3-Bromo-4-chloronitrobenzene
The synthesis strategy hinges on leveraging the electronic properties of these intermediates to guide subsequent substitutions to the correct positions.
Direct Halogenation Strategies for Aromatic Systems
Direct halogenation of an aromatic ring is a primary method for introducing bromine and chlorine atoms. However, achieving specific regioselectivity, especially in a polysubstituted system, requires precise control over reaction conditions and a deep understanding of substituent effects.
Controlled Electrophilic Aromatic Substitution for Bromination and Chlorination
Electrophilic aromatic substitution is the fundamental mechanism for the halogenation of benzene derivatives. msu.edu The amino groups of benzene-1,2-diamine are powerful activating, ortho-, para-directing groups. Direct halogenation of the unprotected diamine is generally not feasible for selective synthesis as it leads to rapid, uncontrolled polysubstitution and oxidation. youtube.comkhanacademy.orgbyjus.com
To control the reaction, the high reactivity of the amino groups must be attenuated. This is typically achieved by converting them into amide groups (e.g., acetamides) via acylation. The resulting amide groups are still ortho-, para-directing but are significantly less activating, allowing for more controlled halogenation.
The general sequence would be:
Protection of the amine groups.
Stepwise introduction of bromine and chlorine.
Deprotection of the amine groups.
The choice of halogenating agent and catalyst is crucial. For bromination, reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst are common. nih.gov For chlorination, N-Chlorosuccinimide (NCS) or chlorine (Cl₂) are used.
Strategies for Achieving Specific Positional Isomer Selectivity
Achieving the 4-bromo-5-chloro substitution pattern relative to the 1,2-diamines is the central challenge. The synthesis must be designed so that the directing effects of the substituents guide the incoming electrophiles to the desired positions.
A plausible synthetic route starting from a simpler precursor, such as 1-chloro-2-nitrobenzene, illustrates this strategic approach:
Nitration: Starting with 1,2-dichlorobenzene, nitration would yield 1,2-dichloro-4-nitrobenzene, with the nitro group directed para to one chlorine and meta to the other. A subsequent nitration could lead to 1,2-dichloro-4,5-dinitrobenzene.
Bromination of a Precursor: An alternative is to start with a molecule like 4-chloro-2-nitroaniline. The amino group is a strong ortho-, para-director, while the nitro group is a meta-director. Bromination of this precursor would likely be directed by the powerful amino group to the position ortho to it, which is the 5-position, yielding 5-bromo-4-chloro-2-nitroaniline.
Reduction: The nitro group of this intermediate can then be reduced to an amine.
Diazotization and Substitution: The original amino group can be removed or replaced via a diazonium salt, or the synthesis can be planned around a dinitro precursor.
The most viable strategies avoid direct halogenation of the diamine and instead build the substitution pattern on a less-activated benzene ring before creating the diamine functionality in the final steps.
Functional Group Interconversion Routes to this compound
Functional group interconversions are essential for converting precursor molecules into the final target compound. The reduction of nitro groups is the most critical FGI in this synthesis.
Reduction of Nitro-Substituted Aromatic Precursors
The reduction of a dinitro precursor, such as 4-bromo-5-chloro-1,2-dinitrobenzene , is the most direct route to the target diamine. Several methods are available for this transformation, each with advantages regarding yield, selectivity, and tolerance of other functional groups, particularly the aryl halides. organic-chemistry.org
Commonly used reducing agents include:
Metals in Acid: Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl) are classic, robust methods for nitro group reduction. researchgate.net
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) is highly efficient. However, a significant risk with this method is hydrodehalogenation, where the C-Br or C-Cl bonds are also reduced, leading to undesired byproducts. researchgate.net Careful selection of catalyst and conditions is necessary to minimize this side reaction.
Sulfide Reagents: Sodium sulfide (Na₂S), ammonium sulfide ((NH₄)₂S), or sodium polysulfide (Na₂Sₓ) can be used for the selective reduction of one nitro group in a dinitro compound (Zinin reduction). echemi.comresearchgate.net This allows for stepwise reduction if needed.
Hydrazine (B178648): Hydrazine (N₂H₄) in the presence of a catalyst like FeCl₃ or Pd/C can also be an effective reducing agent. researchgate.net
The table below summarizes various reduction methods for aromatic nitro compounds.
| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |
| Fe / HCl or NH₄Cl | Aqueous ethanol, reflux | Inexpensive, high yield, tolerant of halogens. chemicalbook.com | Requires stoichiometric iron, acidic workup. |
| SnCl₂ / HCl | Ethanol, reflux | Effective, good yields. researchgate.net | Tin waste is environmentally problematic. |
| H₂ / Pd-C | Methanol/Ethanol, pressure | Clean reaction, high atom economy. | Risk of dehalogenation (C-Br, C-Cl bonds). researchgate.net |
| Na₂S / (NH₄)₂S | Aqueous/alcoholic solution | Can be selective for one nitro group. echemi.com | Can lead to complex mixtures, strong odor. |
| Hydrazine (N₂H₄) / FeCl₃ | Methanol, reflux | High yields, effective. researchgate.net | Hydrazine is toxic and explosive. |
Halogen Exchange Reactions from Dihalogenated Intermediates
Halogen exchange reactions (such as the Finkelstein reaction) are typically used to synthesize alkyl halides. youtube.com Applying this concept to aryl halides is more challenging due to the higher strength of the carbon-halogen bond on an sp²-hybridized carbon. However, under specific conditions, often involving copper or palladium catalysis, such transformations are possible. science.gov
In the context of synthesizing this compound, a halogen exchange route is less practical than sequential halogenation and nitration. A hypothetical route could involve:
Synthesizing a precursor like 4,5-dibromo-1,2-dinitrobenzene .
Selectively replacing one of the bromine atoms with a chlorine atom using a reagent like copper(I) chloride.
Achieving regioselectivity in such an exchange would be difficult, making this a less favorable synthetic strategy compared to the routes involving controlled electrophilic substitution and nitro group reduction.
Protective Group Chemistry in Diamine Synthesis
In the multi-step synthesis of complex aromatic amines, it is often necessary to temporarily block the reactivity of one or more functional groups to allow for selective modification at other positions in the molecule. libretexts.orgcem.com The amino group is particularly reactive and susceptible to oxidation, alkylation, and acylation. libretexts.org Therefore, its protection is a critical step in many synthetic routes. libretexts.orgcem.com An ideal protective group should be easy to introduce and remove, stable under the conditions of subsequent reactions, and should not interfere with other parts of the molecule. organic-chemistry.orguchicago.edu
Acylation is a common and effective strategy for protecting amino groups by converting them into less reactive amides. libretexts.orgjove.com This conversion reduces the nucleophilicity and basicity of the nitrogen atom because the lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group. libretexts.orgjove.com This strategy is valuable in electrophilic aromatic substitution reactions, where a free amino group can be overly activating, leading to multiple substitutions. jove.com Common acylating agents include acid chlorides and anhydrides. jove.com
Key acylation strategies include:
Acetylation: Using reagents like acetic anhydride or acetyl chloride, an acetyl group is introduced. This is a robust protecting group, generally stable to acidic and oxidative conditions. chem-station.com
Benzoylation: Employing benzoyl chloride, this method provides a benzoyl group that offers similar stability to the acetyl group. chem-station.com
Pivaloyl Protection: The use of pivaloyl chloride introduces a sterically bulky group that can offer selective protection for less hindered amino groups. chem-station.com
Beyond acylation, carbamates are a widely used class of protecting groups for amines. organic-chemistry.org They are generally preferred over acyl groups for amine protection because their removal can often be achieved under milder conditions. chem-station.com
Common carbamate protecting groups include:
tert-Butoxycarbonyl (Boc): Introduced using Di-tert-butyl dicarbonate (Boc anhydride), the Boc group is a cornerstone of amine protection. chemistrytalk.org It is stable to a wide range of reaction conditions but can be readily removed with strong acids. chemistrytalk.org
Methylcarbamate: Formed by the reaction with methyl chloroformate, this group protects the amine with an adjacent carbonyl group, making many addition reactions at the nitrogen impossible. chemistrytalk.org
The selective mono-protection of a symmetric diamine can be challenging but is crucial for subsequent differential functionalization. scielo.org.mx One effective method involves the monoprotonation of the diamine with one equivalent of an acid like HCl, followed by the addition of the protecting group reagent, which then reacts preferentially with the remaining free amino group. scielo.org.mxresearchgate.net
| Protecting Group | Abbreviation | Reagent for Introduction | Typical Conditions |
|---|---|---|---|
| Acetyl | Ac | Acetic Anhydride or Acetyl Chloride | Base (e.g., pyridine, triethylamine) |
| Benzoyl | Bz | Benzoyl Chloride | Base (e.g., pyridine) |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)2O | Base (e.g., triethylamine, NaOH) |
| Methylcarbamate | - | Methyl Chloroformate | Base (e.g., Lewis and Brønsted bases) |
The removal of a protecting group, or deprotection, is the final step in this strategy and must be accomplished without affecting other functional groups in the molecule. organic-chemistry.org The choice of deprotection method is entirely dependent on the protecting group used. nih.gov
Deprotection of Acyl Groups: Amides formed from acylation are generally very stable. Their removal often requires harsh conditions, such as strongly acidic or basic hydrolysis at elevated temperatures. chem-station.com They can also be removed under certain reductive conditions using reagents like lithium aluminum hydride (LAH). chem-station.com
Deprotection of Carbamate Groups: Carbamates offer more versatile deprotection options. The Boc group, for instance, is labile under acidic conditions and can be removed with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. organic-chemistry.org This selectivity allows other acid-stable groups to remain intact. Other carbamates, like the Fmoc group, are removed under basic conditions, which provides an orthogonal protection strategy, enabling the selective deprotection of one amino group in the presence of another protected with an acid-labile group like Boc. organic-chemistry.org
| Protecting Group | Deprotection Conditions | Notes |
|---|---|---|
| Acetyl (Ac) / Benzoyl (Bz) | Strongly acidic or basic hydrolysis (high temp); Reductive cleavage (e.g., LAH) | Conditions can be harsh and may affect other functional groups. chem-station.com |
| tert-Butoxycarbonyl (Boc) | Strong acids (e.g., TFA, HCl) | Mild conditions that are orthogonal to base-labile protecting groups. organic-chemistry.org |
| Methylcarbamate | Concentrated strong acid with water (hydrolysis) | Requires strong acidic conditions for cleavage. chemistrytalk.org |
Modern Synthetic Enhancements and Optimization
To improve the efficiency, yield, and environmental footprint of chemical syntheses, modern techniques such as microwave-assisted reactions and novel catalytic systems are increasingly employed.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool that can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity. mdpi.comacs.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to significant rate acceleration compared to conventional heating methods. mdpi.comnih.gov
This technology has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds and functional group manipulations like protection and deprotection. cem.comacs.org For example, in the synthesis of substituted diamines, steps such as the reduction of dinitro precursors or the protection/deprotection of amino groups can be significantly expedited. cem.com The ability to precisely control temperature and pressure in a dedicated microwave reactor allows for the safe and reproducible execution of these reactions. mdpi.comacs.org While conventional heating might lead to the formation of side products or degradation of sensitive molecules over long reaction periods, the speed of microwave-assisted reactions can minimize these issues. mdpi.comnih.gov
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes acs.org |
| Yield | Often moderate | Frequently higher yields mdpi.com |
| Product Purity | May require extensive purification | Often results in purer products with fewer side reactions mdpi.com |
| Energy Efficiency | Lower | Higher, due to targeted heating |
Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. In the synthesis of substituted diamines like this compound, catalytic methods are particularly relevant for key transformations.
One of the most common routes to aromatic diamines is the reduction of the corresponding dinitro compound. While classical methods may use stoichiometric reducing agents like tin or iron in acidic media, modern catalytic hydrogenation provides a cleaner and more efficient alternative. This process typically involves reacting the dinitroaromatic precursor with hydrogen gas in the presence of a metal catalyst, such as:
Palladium (Pd) on carbon
Platinum (Pt) on carbon
Raney Nickel (Ra-Ni)
These catalytic reductions often proceed under milder conditions and produce water as the primary byproduct, making them more environmentally benign.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a state-of-the-art method for forming carbon-nitrogen bonds. researchgate.net This reaction could potentially be used to introduce amino groups onto a dihalogenated benzene ring, such as 1,4-dibromo-2-chlorobenzene, to construct the diamine framework. The reaction involves a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base to couple an amine source with an aryl halide. researchgate.net Achieving selective double amination to produce the desired 1,2-diamine regioisomer would be a significant challenge requiring careful optimization of catalysts, ligands, and reaction conditions.
Reactivity and Mechanistic Investigations of 4 Bromo 5 Chlorobenzene 1,2 Diamine
Nucleophilic Substitution Reactions Involving Aryl Halides
Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. The feasibility of these reactions with 4-Bromo-5-chlorobenzene-1,2-diamine is dictated by the electronic nature of the aromatic ring and the nature of the leaving group.
The presence of two amino groups on the benzene (B151609) ring in this compound enhances the electron density of the ring, which generally disfavors classical SNAr reactions that typically require electron-withdrawing groups to activate the ring towards nucleophilic attack. However, the diamine functionality can also direct substitution patterns and potentially participate in alternative substitution pathways. The relative reactivity of the C-Br versus the C-Cl bond is an important consideration, with the C-Br bond generally being more labile. In some cases, the amino groups can be converted to other functionalities to modulate the reactivity of the aryl halides.
The reactivity of this compound with various nucleophiles, such as amines, alkoxides, and thiolates, is a subject of interest for the synthesis of more complex molecules. Primary amines can act as nucleophiles, potentially displacing one of the halogen atoms to form secondary amines. ncert.nic.in This type of reaction often requires a catalyst and specific reaction conditions to proceed efficiently. The inherent nucleophilicity of the amino groups within the molecule itself can also lead to intermolecular reactions or polymerization under certain conditions.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for several such transformations.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an aryl or vinyl halide. libretexts.org This reaction is widely used for the synthesis of biaryl compounds. nih.govorganic-chemistry.org For this compound, the Suzuki-Miyaura reaction offers a pathway to introduce a new aryl or vinyl substituent at the position of the bromine or chlorine atom. beilstein-journals.orgchemspider.comnih.gov The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. libretexts.orgnobelprize.org The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. nih.govresearchgate.net Given the differential reactivity of C-Br and C-Cl bonds, selective coupling at the more reactive C-Br bond is often achievable under carefully controlled conditions. arkat-usa.orgmdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 80 °C | 82% | beilstein-journals.org |
| 4-bromochlorobenzene | Phenylboronic acid | Palladium standard solution | KOH | 95% Ethanol | Room Temp | 64% | chemspider.com |
| 1-bromo-4-nitrobenzene | Arylboronic acids | Pd(OH)₂ | K₃PO₄ | - | 65 °C | Good | nih.gov |
The Heck reaction provides a method for the palladium-catalyzed vinylation of aryl halides. organic-chemistry.org This reaction would allow for the introduction of an alkene moiety onto the this compound core. The reaction typically involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would enable the alkynylation of this compound, introducing a valuable alkyne functional group for further synthetic transformations. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orglibretexts.org The differential reactivity of the C-Br and C-Cl bonds could allow for selective Sonogashira coupling at the C-Br position. nih.gov
Table 2: Typical Catalysts and Conditions for Heck and Sonogashira Couplings
| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|---|
| Heck | Aryl Halides | Activated Alkenes | Palladium Complexes | Various | Various | Various | organic-chemistry.org |
| Sonogashira | 4-bromo-6H-1,2-oxazine | Trimethylsilylethyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | Room Temp | beilstein-journals.orgnih.gov |
| Sonogashira | Aryl Bromides | Aryl/Alkyl Acetylenes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | nih.gov |
The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is a classic method for the synthesis of biaryls. iitk.ac.inbyjus.comtutorchase.com While traditional Ullmann reactions often require harsh conditions, modern variations, often referred to as Ullmann-type reactions, can proceed under milder conditions and have a broader substrate scope. wikipedia.orgnih.govnih.gov These reactions can be used for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. wikipedia.orgnih.govorganic-chemistry.org
For this compound, an Ullmann-type coupling could be envisioned to either form symmetrical biaryls through self-coupling or unsymmetrical biaryls by reacting with another aryl halide. iitk.ac.inbyjus.com The reaction mechanism typically involves the formation of an organocopper intermediate. organic-chemistry.org The presence of diamine ligands has been shown to facilitate copper-catalyzed cross-coupling reactions, suggesting that the inherent diamine functionality of the substrate might play a role in the reaction. nih.govtcichemicals.com
Table 3: Overview of Ullmann-type Coupling Reactions
| Reaction Type | Coupling Partners | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Classic Ullmann Reaction | Two Aryl Halides | Copper | Synthesis of symmetric biaryls. iitk.ac.inbyjus.com | iitk.ac.inbyjus.com |
| Ullmann-type Ether Synthesis | Aryl Halide and Phenol | Copper Catalyst | Forms aryl ethers. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| Goldberg Reaction (C-N coupling) | Aryl Halide and Amine | Copper Catalyst | Forms aryl amines; can be facilitated by diamine ligands. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
Electrophilic Reactivity of the Aromatic Nucleus
The susceptibility of the benzene ring in this compound to electrophilic attack is a balance of the activating effects of the amino groups and the deactivating effects of the halogen substituents.
In general, the amino groups (-NH2) are strong activating groups in electrophilic aromatic substitution (EAS) reactions. They donate electron density to the benzene ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. This activation is directed towards the ortho and para positions relative to the amino groups.
For benzene-1,2-diamines, the two amino groups work in concert to strongly activate the aromatic ring. The positions ortho and para to each amino group become highly susceptible to electrophilic attack. In the case of an unsubstituted benzene-1,2-diamine, this would lead to substitution at the 4- and 5-positions. However, in this compound, these positions are already occupied by halogen atoms.
The substituents on the aromatic ring of this compound have competing effects on its reactivity in EAS.
In this compound, the two amino groups strongly activate the ring, while the bromine and chlorine atoms deactivate it. The net effect is a complex interplay of these influences. The strong activating nature of the two amino groups likely dominates, making the ring more reactive than a simple dihalobenzene. The positions for potential electrophilic attack would be the remaining open positions on the ring (positions 3 and 6). The directing effects of all four substituents would need to be considered to predict the major product of an EAS reaction.
| Substituent Effect on EAS | Activating/Deactivating | Directing Effect |
| Amino (-NH2) | Strongly Activating openstax.org | Ortho, Para openstax.org |
| Halogen (-Br, -Cl) | Deactivating uci.edu | Ortho, Para libretexts.org |
Chemical Transformations of the Amine Functionalities
The two amino groups of this compound are key sites for a variety of chemical reactions.
Ortho-diamines, such as this compound, readily undergo condensation reactions with a variety of dicarbonyl compounds to form heterocyclic systems. For instance, reaction with α-dicarbonyl compounds like glyoxal (B1671930) or biacetyl can yield substituted quinoxalines. Similarly, condensation with β-dicarbonyl compounds can lead to the formation of seven-membered diazepine (B8756704) rings. These reactions are driven by the nucleophilicity of the amine groups attacking the electrophilic carbonyl carbons, followed by dehydration to form the stable heterocyclic ring.
The amine groups of aromatic amines are susceptible to oxidation. oup.com The oxidation of aromatic amines can be complex, potentially leading to a variety of products including nitroso, nitro, and polymeric species. oup.comresearchgate.net The specific products formed depend on the oxidizing agent and the reaction conditions. The electrochemical oxidation of aniline (B41778) derivatives typically begins with the loss of an electron from the nitrogen atom to form a radical cation. researchgate.net
Conversely, the diamine itself is often synthesized through the reduction of a corresponding dinitro, nitro-amino, or dinitroso precursor. Common reducing agents for this transformation include tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation.
Primary aromatic amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form diazonium salts. learncbse.in This process is known as diazotization. In the case of this compound, both amino groups can potentially be diazotized to form a bis(diazonium) salt.
Application As a Versatile Building Block in Complex Organic Synthesis
Construction of Nitrogen-Containing Heterocyclic Systems
The primary application of 4-Bromo-5-chlorobenzene-1,2-diamine is in the construction of nitrogen-containing heterocycles. The 1,2-diamine functionality is a classic precursor for the formation of various fused ring systems through condensation reactions.
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The synthesis of benzimidazole (B57391) derivatives from this compound is typically achieved through the condensation of the diamine with aldehydes or carboxylic acids (and their derivatives). nih.govresearchgate.net This reaction leads to the formation of the five-membered imidazole (B134444) ring fused to the substituted benzene (B151609) core, resulting in 6-Bromo-5-chloro-1H-benzimidazole derivatives.
The general synthetic pathway involves the reaction of the diamine with a suitable carbonyl-containing compound, often in the presence of an acid catalyst or under oxidative conditions. nih.gov The choice of the reaction partner (R-CHO or R-COOH) determines the nature of the substituent at the 2-position of the resulting benzimidazole.
Table 1: Synthesis of 2-Substituted-6-bromo-5-chloro-1H-benzimidazoles
| Reagent (R-CHO or R-COOH) | Resulting Benzimidazole Product |
|---|---|
| Formaldehyde | 6-Bromo-5-chloro-1H-benzimidazole |
| Benzaldehyde | 6-Bromo-5-chloro-2-phenyl-1H-benzimidazole |
| Acetic Acid | 6-Bromo-5-chloro-2-methyl-1H-benzimidazole |
This table illustrates potential products based on general benzimidazole synthesis methods.
Quinoxalines, which contain a pyrazine (B50134) ring fused to a benzene ring, are another key class of heterocycles synthesized from ortho-phenylenediamines. The classical and most effective method for preparing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govnih.gov
When this compound is used, it reacts with compounds like glyoxal (B1671930), benzil, or other 1,2-diketones to yield 6-bromo-7-chloroquinoxaline (B2522759) derivatives. sapub.orgchim.it These reactions are often high-yielding and can be catalyzed by acids or performed under various conditions, including microwave irradiation, to accelerate the reaction rate. researchgate.net
Table 2: Synthesis of 2,3-Disubstituted-6-bromo-7-chloroquinoxalines
| 1,2-Dicarbonyl Reagent | Resulting Quinoxaline (B1680401) Product |
|---|---|
| Glyoxal (OHC-CHO) | 6-Bromo-7-chloroquinoxaline |
| Biacetyl (CH₃CO-COCH₃) | 6-Bromo-7-chloro-2,3-dimethylquinoxaline |
| Benzil (PhCO-COPh) | 6-Bromo-7-chloro-2,3-diphenylquinoxaline |
This table illustrates potential products based on general quinoxaline synthesis methods. sapub.org
While the direct synthesis of triazoles from this compound is not a primary application, its structure allows for its exploration as a precursor in multi-step synthetic routes. biosynth.com Triazoles are typically formed via cycloaddition reactions or the cyclization of hydrazine (B178648) derivatives. nih.govmdpi.com
For instance, the diamine could be chemically modified where one amino group is converted into a hydrazine, which could then react with a suitable reagent to form a 1,2,4-triazole (B32235) ring. Alternatively, both amino groups could be converted to azide (B81097) functionalities, setting the stage for [3+2] cycloaddition reactions to form bis-triazole structures. These potential pathways highlight the compound's versatility beyond simple condensation reactions.
The synthesis of more complex, fused aromatic frameworks such as indoloquinoxalines represents an advanced application of this building block. These polycyclic structures often require multi-step synthetic sequences. A common approach involves first forming the quinoxaline core, which is then further functionalized and cyclized to build the indole (B1671886) ring. nih.gov
For example, a 6-bromo-7-chloroquinoxaline derivative could undergo a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira or Heck coupling) at the bromine position, introducing a substituent that can participate in a subsequent intramolecular cyclization to form the fused indole system. nih.gov The synthesis of related frameworks, such as pyrrolo[1,2-a]quinoxalines, also relies on the strategic use of ortho-phenylenediamines in condensation reactions followed by cyclization. nih.govresearchgate.net
Derivatization for Advanced Molecular Architectures
Beyond its role in forming the initial heterocyclic core, the halogen substituents of this compound are key to its utility in constructing advanced molecular architectures.
The bromo and chloro atoms on the benzene ring serve as strategic handles for further chemical modification, primarily through transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr). myskinrecipes.com The differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is particularly advantageous.
The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for a subsequent, different transformation under more forcing conditions. This stepwise functionalization enables the controlled and precise construction of highly substituted, complex molecules, making this compound a valuable and versatile building block in modern organic synthesis. nih.gov
Coordination Chemistry of 4 Bromo 5 Chlorobenzene 1,2 Diamine
Ligand Properties and Chelation Modes of the ortho-Diamine Moiety
The coordinating power of 4-bromo-5-chlorobenzene-1,2-diamine stems from its ortho-diamine functionality. The two adjacent amino groups can chelate to a metal center, forming a stable five-membered ring. This bidentate chelation is a common and well-understood coordination mode for o-phenylenediamine (B120857) and its derivatives.
The electronic properties of the ligand are significantly influenced by the presence of the bromo and chloro substituents on the benzene (B151609) ring. Both halogens are electron-withdrawing groups, which are expected to decrease the electron density on the nitrogen donor atoms. This reduction in basicity would likely result in weaker metal-ligand bonds compared to unsubstituted o-phenylenediamine. The relative electron-withdrawing strength of halogens typically follows the order F > Cl > Br > I.
Sterically, the bromo and chloro groups are positioned adjacent to the coordinating amine groups. While not directly ortho to the amino groups, their presence could introduce some steric hindrance, potentially influencing the geometry of the resulting metal complexes and the accessibility of the metal center.
Synthesis and Structural Characterization of Metal Complexes
A comprehensive search of chemical databases and literature reveals a lack of specific studies on the synthesis and structural characterization of metal complexes involving this compound as a primary ligand. However, the synthesis of complexes with related substituted o-phenylenediamines typically involves the reaction of the diamine with a metal salt in a suitable solvent. nih.govresearchgate.netresearchgate.net The resulting complexes can be characterized by various spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction to determine their precise three-dimensional structures.
For instance, the crystal structure of a protein complex with the related ligand 4-chlorobenzene-1,2-diamine (B165680) has been reported, demonstrating the ability of halogenated diamines to coordinate with metal centers in a biological context. rcsb.org It is reasonable to expect that this compound would form complexes with a variety of transition metals, such as copper, nickel, cobalt, and zinc, likely adopting geometries influenced by the metal's coordination preferences and the steric and electronic properties of the ligand.
Impact of Halogen Substituents on Ligand Field and Coordination Behavior
The spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, generally places amine ligands in the intermediate range. libretexts.org The presence of electron-withdrawing halogen substituents would likely shift this compound towards the weaker-field end of this series compared to unsubstituted o-phenylenediamine. This altered ligand field can influence the electronic spectra, magnetic properties, and reactivity of the resulting metal complexes.
Exploration of Metal Complexes for Catalytic Applications
Metal complexes derived from o-phenylenediamine and its derivatives have been explored for various catalytic applications, including oxidation reactions and the formation of heterocyclic compounds. nih.gov The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the metal complex.
While there is no specific research detailing the catalytic use of this compound complexes, one can speculate on their potential. The electron-withdrawing nature of the halogen substituents could enhance the Lewis acidity of the metal center, which might be beneficial for certain catalytic transformations. However, the potential for weaker metal-ligand bonds could also lead to catalyst instability. Further research is needed to synthesize and test these complexes to determine their actual catalytic efficacy.
Computational and Theoretical Chemistry Studies
Quantum Chemical Analysis of Electronic Structure and Aromaticity
The electronic structure is significantly influenced by the substituents. The two amino (-NH2) groups are strong activating groups, donating electron density to the ring through resonance. Conversely, the bromine and chlorine atoms are deactivating groups, withdrawing electron density via induction due to their high electronegativity, although they also donate electron density weakly through resonance. The interplay of these opposing effects governs the electron distribution in the molecule.
Aromaticity is a key feature of the benzene (B151609) core. It can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). nih.gov HOMA values are derived from the degree of bond length equalization in the ring, with a value of 1 indicating a fully aromatic system like benzene. For substituted benzenes, the HOMA index can vary. While most substituted benzenes retain a high degree of aromaticity, significant decreases can be observed, for instance, in benzenes with multiple amino groups in a meta arrangement. nih.gov In 4-bromo-5-chlorobenzene-1,2-diamine, the ortho-diamine and halogen substituents would likely cause some deviation from perfect benzenoid geometry, but the ring is expected to remain highly aromatic.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) Energy | -5.2 |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.8 |
| HOMO-LUMO Gap (Energy Gap) | 4.4 |
Note: These values are illustrative and based on typical DFT calculations for similar aromatic diamines.
The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. The electron-donating amino groups would raise the HOMO energy, while the electron-withdrawing halogens would lower the LUMO energy, collectively influencing the energy gap.
Molecular Geometry and Conformation Prediction via Density Functional Theory
Density Functional Theory (DFT) is a reliable method for predicting the ground-state geometry of molecules. For this compound, DFT calculations would optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.
The benzene ring itself would be nearly planar. The C-C bond lengths within the ring would be intermediate between typical single and double bonds, though with slight variations due to the substituents. The C-N, C-Br, and C-Cl bond lengths would be consistent with those in other aromatic compounds.
A key aspect of the conformation of this compound is the orientation of the amino groups. Due to potential hydrogen bonding between the ortho-amino groups and steric interactions with the adjacent halogen atoms, their rotational positions would be a focus of conformational analysis. It is likely that the amino groups will orient to minimize steric hindrance while potentially forming an intramolecular hydrogen bond.
Table 2: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Predicted Value |
| C1-C2 Bond Length | 1.41 Å |
| C-N Bond Length | 1.40 Å |
| C-Br Bond Length | 1.90 Å |
| C-Cl Bond Length | 1.74 Å |
| C-C-N Bond Angle | 121° |
| C-C-Br Bond Angle | 120° |
| N-C-C-N Dihedral Angle | ~5° |
Note: These values are hypothetical and based on expected geometries from DFT calculations on similar substituted benzenes.
Computational Prediction of Reactivity and Regioselectivity
Computational methods can predict the most likely sites for chemical reactions. For this compound, this involves identifying the positions most susceptible to electrophilic or nucleophilic attack. Reactivity descriptors derived from DFT, such as Fukui functions and molecular electrostatic potential (MEP) maps, are used for this purpose.
The MEP map would visually indicate the electron-rich and electron-poor regions of the molecule. The areas around the amino groups are expected to be electron-rich (negative potential), making them and the adjacent ring carbons susceptible to electrophilic attack. The regions around the halogen atoms would be more electron-poor (positive potential).
The regioselectivity of reactions, such as electrophilic aromatic substitution, is dictated by the directing effects of the existing substituents. The two amino groups are strong ortho, para-directors. However, since they are ortho to each other, their directing influence will be on the remaining unsubstituted carbon atoms of the ring. The halogens are ortho, para-directors as well, but are deactivating. Computational studies of similar systems help in rationalizing and predicting the outcome of such reactions. chemrxiv.org The interplay between the activating amino groups and the deactivating halogens will determine the precise regioselectivity.
Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)
Computational chemistry can simulate various types of spectra, which can then be compared with experimental data for structure verification.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are a standard application of DFT. The calculated shifts for this compound would be influenced by the electronic environment of each nucleus. The aromatic protons and carbons would show characteristic shifts, with variations depending on their position relative to the electron-donating amino groups and electron-withdrawing halogens.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. For this compound, characteristic peaks would be expected for the N-H stretching of the amino groups, C-H stretching of the aromatic ring, C-N stretching, and C-X (X=Br, Cl) stretching. A study on the related 1-bromo-4-chlorobenzene (B145707) has shown good agreement between experimental and DFT-calculated vibrational frequencies. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. The UV-Vis spectrum of this compound is expected to show characteristic π-π* transitions typical of substituted benzenes. The presence of the amino groups as strong auxochromes would likely cause a red-shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Wavenumber/Wavelength/Chemical Shift |
| ¹H NMR | Aromatic Protons | δ 6.5 - 7.5 ppm |
| ¹³C NMR | Aromatic Carbons | δ 110 - 150 ppm |
| IR | N-H Stretch | 3300 - 3500 cm⁻¹ |
| IR | C-N Stretch | 1250 - 1350 cm⁻¹ |
| UV-Vis | π-π* Transition | λmax ~250-300 nm |
Note: These are representative values based on known spectroscopic data for similar compounds.
Structure Reactivity Relationships and Comparative Studies with Analogous Compounds
Influence of Halogen Identity and Position on Reactivity Profiles
The reactivity of halogenated ortho-phenylenediamines is a delicate balance of electronic and steric effects imposed by the halogen substituents. In 4-bromo-5-chlorobenzene-1,2-diamine, both bromine and chlorine are electron-withdrawing groups, which enhances the electrophilicity of the benzene (B151609) ring. This increased electrophilicity makes the compound more susceptible to nucleophilic attack, a key step in many of its reactions.
The position of the halogens is also critical. Being ortho to the amino groups, they can sterically hinder reactions at these sites. However, their primary electronic effect is to decrease the basicity of the amino groups, which can influence the rate and outcome of condensation reactions. For instance, in cyclocondensation reactions to form heterocycles like benzimidazoles, the reduced nucleophilicity of the diamine can necessitate harsher reaction conditions. researchgate.netrsc.orgresearchgate.net
Comparison with Isomeric Bromochloro-benzenediamines (e.g., 4-Bromo-3-chlorobenzene-1,2-diamine)
A comparison with its isomer, 4-bromo-3-chlorobenzene-1,2-diamine, highlights the subtle yet significant impact of substituent positioning. In 4-bromo-3-chlorobenzene-1,2-diamine, the chlorine atom is positioned between the two amino groups, while the bromine is adjacent to one of the amino groups. This arrangement can lead to different reactivity profiles compared to the 4,5-disubstituted isomer.
The steric hindrance around the amino groups is different in the two isomers. In 4-bromo-3-chlorobenzene-1,2-diamine, the chlorine atom at position 3 may exert a more direct steric effect on one of the amino groups compared to the 4,5-disubstituted isomer. nih.govnih.gov This can influence the regioselectivity of reactions where the two amino groups are not equivalent.
Furthermore, the electronic effects of the halogens, while both are deactivating, can have nuanced differences in their influence on the aromatic ring's reactivity based on their relative positions. These differences can manifest in the yields and regioselectivity of cyclization reactions.
Table 1: Comparison of Isomeric Bromochloro-benzenediamines
| Property | This compound | 4-Bromo-3-chlorobenzene-1,2-diamine |
| CAS Number | 75293-95-7 echemi.comsinfoochem.com | 1008361-80-5 nih.govnih.gov |
| Molecular Formula | C₆H₆BrClN₂ echemi.comsinfoochem.com | C₆H₆BrClN₂ nih.govnih.gov |
| Molecular Weight | 221.48 g/mol echemi.comsinfoochem.com | 221.48 g/mol nih.govnih.gov |
| Substituent Positions | Bromine at C4, Chlorine at C5 | Bromine at C4, Chlorine at C3 |
| Key Reactivity Features | Symmetric substitution pattern may lead to single products in certain reactions. | Asymmetric substitution may lead to isomeric products. |
Comparative Analysis with Other Halogenated ortho-Phenylenediamines
Replacing the chlorine atom with iodine, as in 4-bromo-5-iodobenzene-1,2-diamine, introduces further changes in reactivity. Iodine is less electronegative but larger than chlorine. The larger size of the iodine atom can lead to increased steric hindrance. However, the C-I bond is weaker than the C-Cl bond, making iodine a better leaving group in certain nucleophilic aromatic substitution reactions. This characteristic is exploited in synthetic strategies like the Finkelstein reaction. chemicalbook.com
Conversely, substituting chlorine with fluorine, as in 4-bromo-5-fluorobenzene-1,2-diamine, introduces a highly electronegative but small atom. sigmaaldrich.combldpharm.comsigmaaldrich.com Fluorine's strong electron-withdrawing inductive effect significantly reduces the basicity of the amino groups. geno-chem.com This can make condensation reactions more challenging. However, the small size of fluorine minimizes steric hindrance, which can be an advantage in certain transformations. sigmaaldrich.comechemi.com
Comparing this compound with 4,5-dichlorobenzene-1,2-diamine (B119697) reveals the effect of replacing bromine with another chlorine atom. chembk.comchemicalbook.comchemspider.comnih.govsigmaaldrich.com Chlorine is more electronegative but smaller than bromine. This can lead to a slight increase in the deactivation of the aromatic ring and a decrease in steric hindrance. The reactivity of 4,5-dichlorobenzene-1,2-diamine in reactions like condensation with α-ketothioesters is well-documented. researchgate.net
The introduction of a nitro group, as in 4-bromo-3-nitrobenzene-1,2-diamine, dramatically alters the electronic landscape of the molecule. nih.gov The nitro group is a very strong electron-withdrawing group, both by induction and resonance. This significantly deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. stackexchange.com The presence of the nitro group also greatly reduces the basicity of the amino groups. In reactions involving nucleophilic attack on the aromatic ring, the nitro-substituted analog is expected to be much more reactive than the bromo-chloro analog. stackexchange.comsigmaaldrich.com
Table 2: Comparative Properties of Halogenated and Nitro-Substituted ortho-Phenylenediamines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituent Effects on Reactivity |
| This compound | C₆H₆BrClN₂ | 221.48 echemi.comsinfoochem.com | Balanced electron-withdrawing and steric effects. |
| 4-Bromo-5-iodobenzene-1,2-diamine | C₆H₆BrIN₂ | 268.98 (Calculated) | Increased steric hindrance; I is a good leaving group. |
| 4-Chloro-5-iodobenzene-1,2-diamine | C₆H₆ClIN₂ | 268.48 nih.govbldpharm.com | Similar to bromo-iodo analog with slightly different electronics. |
| 4-Bromo-5-fluorobenzene-1,2-diamine | C₆H₆BrFN₂ | 205.03 sigmaaldrich.com | Strong electron-withdrawing effect of F, minimal steric hindrance. sigmaaldrich.comgeno-chem.com |
| 4,5-Dichlorobenzene-1,2-diamine | C₆H₆Cl₂N₂ | 177.03 chembk.comchemicalbook.comsigmaaldrich.com | Stronger electron-withdrawing effect than Br, less steric bulk. |
| 4-Bromo-3-nitrobenzene-1,2-diamine | C₆H₆BrN₃O₂ | 232.04 nih.gov | Strong activation for nucleophilic aromatic substitution. stackexchange.com |
Future Research Directions and Emerging Applications in Chemical Research
Development of More Efficient and Sustainable Synthetic Routes
The future development of applications for 4-bromo-5-chlorobenzene-1,2-diamine hinges on the availability of efficient and environmentally benign synthetic methods. Current synthetic strategies for halogenated o-phenylenediamines often involve multi-step processes that may utilize harsh reagents and generate significant waste. Future research will likely focus on the development of more sustainable and atom-economical routes.
Further research into the purification of this compound is also warranted. The development of crystallization-based or chromatographic purification methods that minimize solvent usage and maximize yield will be essential for its large-scale production and subsequent application.
Expansion of Scope in Complex Heterocyclic and Polycyclic Aromatic Compound Synthesis
The vicinal diamine functionality of this compound makes it an ideal precursor for the synthesis of a wide array of heterocyclic and polycyclic aromatic compounds. This is a significant area for future research, as these structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.
The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a well-established method for the synthesis of quinoxalines , a class of nitrogen-containing heterocycles with a broad range of biological activities, including antimicrobial and anticancer properties. Future work will likely involve the reaction of this compound with various dicarbonyl compounds to generate a library of novel quinoxaline (B1680401) derivatives. The bromine and chlorine substituents on the benzene (B151609) ring provide valuable handles for further functionalization through cross-coupling reactions, allowing for the synthesis of complex, highly substituted quinoxalines.
Similarly, the reaction of o-phenylenediamines with catechols or their oxidized derivatives can lead to the formation of phenazines . Phenazine-based compounds are known for their redox activity and have applications in areas such as electronics and bioremediation. The synthesis of phenazines from this compound would introduce halogen atoms into the phenazine core, which could be used to tune the electronic properties and solid-state packing of the resulting materials.
The synthesis of benzimidazoles is another key area of interest. These heterocycles are of significant importance in medicinal chemistry. The reaction of this compound with aldehydes or carboxylic acids would yield benzimidazoles with a unique substitution pattern, offering new possibilities for drug design and discovery.
| Precursor | Reagent | Resulting Heterocycle | Potential Applications |
| This compound | 1,2-Dicarbonyl compounds | Substituted Quinoxalines | Pharmaceuticals, Agrochemicals |
| This compound | Catechols/Quinones | Halogenated Phenazines | Organic Electronics, Dyes |
| This compound | Aldehydes/Carboxylic Acids | Substituted Benzimidazoles | Medicinal Chemistry |
Investigation in Supramolecular Chemistry and Advanced Functional Materials
The presence of both hydrogen bond donors (the amine groups) and halogen atoms (bromine and chlorine) on the this compound scaffold makes it a fascinating candidate for investigations in supramolecular chemistry and the design of advanced functional materials.
Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is a powerful tool for controlling the self-assembly of molecules in the solid state nih.govnih.govacs.orgresearchgate.netresearchgate.net. The bromine and chlorine atoms in this compound can act as halogen bond donors, directing the formation of specific supramolecular architectures. Future research could explore the co-crystallization of this diamine with halogen bond acceptors to create novel crystalline materials with interesting properties, such as nonlinear optical activity or unique host-guest capabilities.
Furthermore, derivatives of o-phenylenediamine (B120857) have been explored for their potential in creating conductive polymers and corrosion inhibitors nih.govresearchgate.netchalcogen.roacs.org. The polymerization of this compound could lead to new polymeric materials with tailored electronic properties due to the influence of the halogen substituents. As corrosion inhibitors, the diamine functionality can chelate to metal surfaces, while the hydrophobic, halogenated aromatic ring can form a protective barrier nih.govresearchgate.net. The specific substitution pattern of this compound may offer enhanced performance in this regard.
The development of novel dyes and pigments is another promising area. The chromophoric properties of molecules derived from o-phenylenediamines can be tuned by the introduction of substituents on the aromatic ring. The bromo and chloro groups in this compound can influence the absorption and emission properties of derived dyes, potentially leading to new color palettes and functional dyes for applications in sensing and imaging.
Design of Novel Catalysts and Ligand Systems Utilizing the this compound Scaffold
The two adjacent amino groups of this compound provide an excellent platform for the design of novel ligands for coordination chemistry and catalysis. The formation of Schiff base ligands through condensation with aldehydes or ketones is a straightforward way to create multidentate ligands capable of coordinating to a variety of metal centers.
The electronic properties of these ligands, and consequently the catalytic activity of their metal complexes, can be modulated by the electron-withdrawing effects of the bromine and chlorine atoms. This could be advantageous in a range of catalytic transformations, including oxidation, reduction, and cross-coupling reactions.
Future research in this area will likely involve the synthesis of a variety of Schiff base ligands derived from this compound and the exploration of their coordination chemistry with transition metals such as palladium, copper, and iron. The catalytic performance of the resulting metal complexes will be evaluated in various organic reactions, with the aim of developing new and more efficient catalytic systems. The steric and electronic effects of the halogen substituents will be a key focus of these investigations, providing insights into the structure-activity relationships of these novel catalysts.
| Ligand Type | Metal Center | Potential Catalytic Applications |
| Schiff Base Ligands | Palladium, Copper, Iron | Cross-coupling, Oxidation, Reduction |
| N-Heterocyclic Carbenes | Ruthenium, Iridium | Metathesis, Hydrogenation |
| Bidentate Phosphine Ligands | Rhodium, Nickel | Asymmetric Catalysis |
Q & A
Q. What are the standard synthetic routes for 4-Bromo-5-chlorobenzene-1,2-diamine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves halogenation or substitution reactions on a benzene diamine scaffold. For example, bromination of 5-chlorobenzene-1,2-diamine using bromine in acetic acid under controlled temperature (0–5°C) can yield the target compound. Reaction conditions such as solvent polarity (e.g., DMF vs. acetic acid), temperature, and catalyst presence (e.g., FeBr₃) significantly impact yield and purity. Catalytic hydrogenation of nitro precursors (e.g., 4-nitro-5-chlorobenzene-1,2-diamine) using Pd/C in ethanol is another route, with yields >80% under optimized H₂ pressure (1–3 atm) .
Table 1: Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Bromination | Br₂, AcOH, 0–5°C, 12h | 65–75 | ≥95 | |
| Catalytic Hydrogenation | Pd/C, H₂ (2 atm), EtOH, 25°C, 6h | 80–85 | ≥98 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 6.8–7.2 ppm) and amine signals (δ 4.5–5.5 ppm). Overlapping peaks due to diastereotopic protons can be resolved using 2D COSY or NOESY.
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 235.94 (C₆H₆BrClN₂). Isotopic patterns (Br/Cl) aid structural validation.
- X-ray Crystallography: SHELX programs refine crystal structures, resolving halogen positioning and hydrogen-bonding networks .
Q. How does the reactivity of this compound compare to its halogen-substituted analogs in forming heterocyclic compounds?
Methodological Answer: The bromine and chlorine substituents direct electrophilic substitution. For quinoxaline synthesis, oxidation with KMnO₄ in H₂SO₄ yields 6-bromo-7-chloroquinoxaline (Figure 1). Compared to 4-Bromo-1,2-diaminobenzene (without Cl), the chloro group enhances electron-withdrawing effects, reducing reaction rates but improving regioselectivity. Substitution with thiols or amines favors para positions due to steric hindrance from adjacent halogens .
Advanced Research Questions
Q. What strategies can optimize the synthesis of quinoxaline derivatives from this compound, considering competing side reactions?
Methodological Answer: Competing oxidation of amine groups can be mitigated by:
- Using mild oxidants (e.g., H₂O₂ in acetic acid instead of KMnO₄).
- Lowering reaction temperature (≤50°C) to suppress over-oxidation.
- Adding radical scavengers (e.g., BHT) to prevent free-radical side products. Yields improve from 60% to 85% under these conditions .
Table 2: Optimization of Quinoxaline Synthesis
| Oxidant | Solvent | Temp (°C) | Additive | Yield (%) |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄ | 80 | None | 60 |
| H₂O₂ | AcOH | 50 | BHT | 85 |
Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different studies?
Methodological Answer: Discrepancies often arise from:
- Purity Variations: HPLC analysis (C18 column, MeOH:H₂O = 70:30) ensures ≥98% purity. Impurities like 5-chloro-o-phenylenediamine can skew bioactivity results.
- Assay Conditions: Standardize cell lines (e.g., HeLa vs. HEK293) and incubation times. Dose-response curves (0.1–100 µM) clarify EC₅₀ variability.
- Mechanistic Studies: Use computational docking (AutoDock Vina) to predict binding affinity to targets like tyrosine kinases, validating with in vitro kinase assays .
Q. What computational methods are suitable for predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT): B3LYP/6-31G* calculations predict activation energies for SNAr reactions. The chloro group lowers LUMO energy at the C4 position, favoring nucleophilic attack here over C5.
- Molecular Dynamics (MD): Simulate solvation effects (e.g., DMSO vs. THF) to model transition states.
- Comparative Analysis: Benchmark against experimental kinetic data (e.g., second-order rate constants with piperidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
